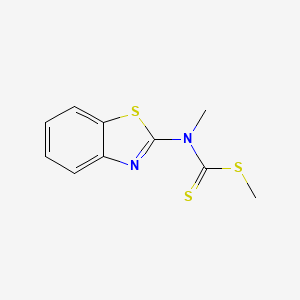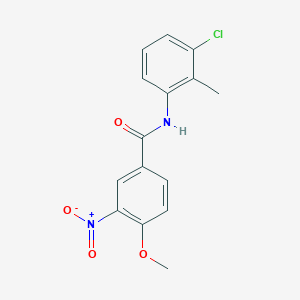
N-(2,3-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the acrylamide family and is commonly referred to as DCPA. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of DCPA is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins in cells. In cancer cells, DCPA has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the growth and spread of cancer cells. In plants, DCPA has been shown to inhibit the activity of specific enzymes involved in photosynthesis and respiration.
Biochemical and Physiological Effects:
DCPA has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and to inhibit cell migration and invasion. In plants, DCPA has been shown to inhibit photosynthesis and respiration, leading to reduced growth and development. In animals, DCPA has been shown to have low toxicity, but further studies are needed to fully understand its effects on human health.
実験室実験の利点と制限
One advantage of DCPA is its relatively simple synthesis method, which makes it easy to produce in large quantities. It also has a range of potential applications in various fields, making it a versatile compound for scientific research. However, one limitation is its potential toxicity, which requires careful handling and disposal in lab experiments.
将来の方向性
There are many potential future directions for research on DCPA. In medicine, further studies are needed to fully understand its anticancer properties and its potential use as a treatment for neurodegenerative diseases. In agriculture, further studies are needed to optimize its use as a herbicide and plant growth regulator. In environmental science, further studies are needed to fully understand its potential use as a soil fumigant and water treatment agent. Overall, DCPA has the potential to be a valuable tool in various fields of scientific research.
合成法
DCPA can be synthesized using a simple and efficient method. One of the most common methods is the Knoevenagel condensation reaction between 2,3-dichlorobenzaldehyde and 4-isopropylcinnamic acid in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to obtain DCPA.
科学的研究の応用
DCPA has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, DCPA has been used as a herbicide to control weeds in crops such as corn, soybeans, and cotton. It has also been studied for its potential use as a plant growth regulator and as a tool for improving crop yields.
In environmental science, DCPA has been studied for its potential use as a soil fumigant to control pests and pathogens in agricultural soils. It has also been studied for its potential use as a water treatment agent to remove pollutants from contaminated water.
特性
IUPAC Name |
(E)-N-(2,3-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12(2)14-9-6-13(7-10-14)8-11-17(22)21-16-5-3-4-15(19)18(16)20/h3-12H,1-2H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUPDYCMNJNAGQ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5818793.png)
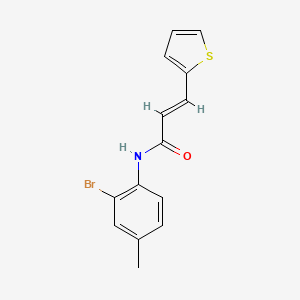
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B5818803.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5818810.png)
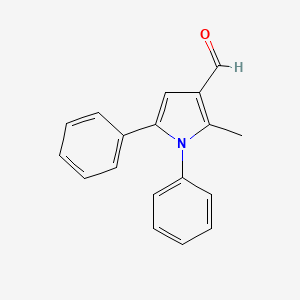

![methyl [4-(anilinosulfonyl)phenoxy]acetate](/img/structure/B5818844.png)
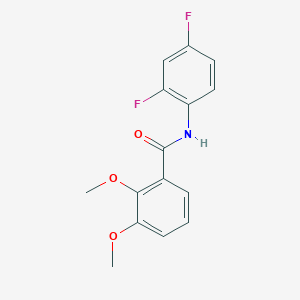

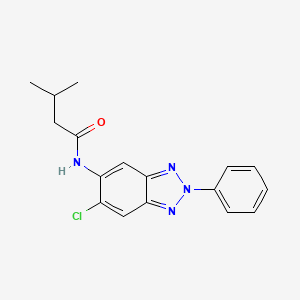

![2-[(4-chlorophenyl)thio]-N-cycloheptylacetamide](/img/structure/B5818879.png)
